molecular formula C19H20O6 B1451351 (2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate CAS No. 32580-00-0

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate

Cat. No. B1451351
CAS RN: 32580-00-0
M. Wt: 344.4 g/mol
InChI Key: FFMSAKZWUQWAHL-XIRKLXGNSA-N
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Description

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Building Blocks

    • (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, related to the queried compound, is significant as a stable alternative to glyceraldehyde acetonide. It is synthesized from D-mannitol and serves as an important building block in chemical synthesis, offering a foundation for creating various chemical compounds (Ley & Michel, 2003).
  • Ring Transformation and Structural Analysis

    • The compound 1,1-dioxo-2H-1,2-thiazine-4-carbaldehydes undergoes ring transformations with nucleophilic hydrazines, forming 4-[1-methyl-2-(arylsulfamoyl)vinyl]pyrazoles. This transformation is crucial for the masked 1,3-dicarbonyl compounds, highlighting the versatility and reactive nature of similar carbaldehyde structures (Fanghänel et al., 1997).
  • Crystallography and Compound Configuration

    • Research on enantiomorphic compounds related to the queried compound, such as C16H23NO4S, has revealed insights into the crystal structures and conformational dynamics of these molecules. The study of their crystal structures helps understand the spatial arrangement and potential reactivity of similar complex molecules (Flock et al., 2006).
  • Synthesis of Hybrid Heterocycles

    • The compound (3aS,4S,6S,6aS)-6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde and its derivatives have been synthesized and evaluated for their anticancer properties, indicating the potential biomedical applications of such compounds (Srinivas et al., 2017).

properties

IUPAC Name

(2S,4S,4aS,6S,8aS)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5.H2O/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13;/h1-11,15-19H,12H2;1H2/t15-,16+,17-,18+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMSAKZWUQWAHL-XIRKLXGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](O[C@H](O2)C3=CC=CC=C3)C=O)O[C@H](O1)C4=CC=CC=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate
Reactant of Route 2
Reactant of Route 2
(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate
Reactant of Route 3
Reactant of Route 3
(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate
Reactant of Route 4
(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate
Reactant of Route 5
(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate
Reactant of Route 6
(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate

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